molecular formula C10H15N3O B2523125 (1R,2R)-2-(pyrazin-2-yloxy)cyclohexan-1-amine CAS No. 2277175-37-6

(1R,2R)-2-(pyrazin-2-yloxy)cyclohexan-1-amine

Cat. No.: B2523125
CAS No.: 2277175-37-6
M. Wt: 193.25
InChI Key: ZKLRCFKYRBNWHU-RKDXNWHRSA-N
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Description

(1R,2R)-2-(pyrazin-2-yloxy)cyclohexan-1-amine is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a cyclohexane ring substituted with a pyrazin-2-yloxy group and an amine group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(pyrazin-2-yloxy)cyclohexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and pyrazine-2-ol as the primary starting materials.

    Formation of Intermediate: Cyclohexanone is first converted to (1R,2R)-2-hydroxycyclohexanone through a stereoselective reduction process.

    Oxyfunctionalization: The intermediate (1R,2R)-2-hydroxycyclohexanone is then reacted with pyrazine-2-ol under basic conditions to form (1R,2R)-2-(pyrazin-2-yloxy)cyclohexan-1-ol.

    Amination: Finally, the hydroxyl group is converted to an amine group using an amination reagent such as ammonia or an amine derivative, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(pyrazin-2-yloxy)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, dihydropyrazine derivatives, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2R)-2-(pyrazin-2-yloxy)cyclohexan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: Researchers investigate its biological activity, including its effects on cellular processes and potential therapeutic applications.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(pyrazin-2-yloxy)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(pyridin-2-yloxy)cyclohexan-1-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    (1R,2R)-2-(quinolin-2-yloxy)cyclohexan-1-amine: Contains a quinoline ring, offering different electronic and steric properties.

    (1R,2R)-2-(benzoxazol-2-yloxy)cyclohexan-1-amine: Features a benzoxazole ring, providing unique reactivity and biological activity.

Uniqueness

(1R,2R)-2-(pyrazin-2-yloxy)cyclohexan-1-amine is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1R,2R)-2-pyrazin-2-yloxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h5-9H,1-4,11H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLRCFKYRBNWHU-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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